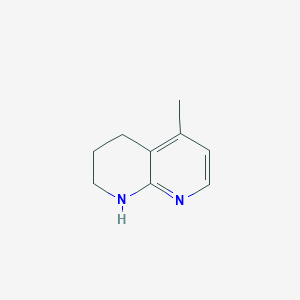

5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine

Overview

Description

“5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is a chemical compound with the CAS Number: 1150617-48-3 . It has a molecular weight of 148.21 . The IUPAC name for this compound is 5-methyl-1,2,3,4-tetrahydro [1,8]naphthyridine .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes “this compound”, often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which includes “this compound”, often involves interactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Physical And Chemical Properties Analysis

“this compound” is a powder with a melting point of 102-103°C .

Mechanism of Action

Target of Action

It’s known that naphthyridine derivatives have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Mode of Action

It’s known that naphthyridine derivatives can interact with various targets, leading to a variety of biological activities .

Biochemical Pathways

Naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

It’s known that naphthyridine derivatives can exhibit a variety of biological activities .

Advantages and Limitations for Lab Experiments

One advantage of 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. Additionally, this compound has been found to exhibit a wide range of biological activities, making it a versatile compound for studying various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in the treatment of various diseases, including cancer and viral infections. Finally, the potential use of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles should also be explored.

Scientific Research Applications

5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been the subject of numerous scientific studies due to its potential applications in medicinal chemistry. One study found that this compound exhibited potent antitumor activity against human hepatocellular carcinoma cells, with an IC50 value of 2.5 μM. Another study demonstrated that this compound could inhibit the replication of hepatitis B virus in vitro, making it a potential candidate for the treatment of hepatitis B. Additionally, this compound has been found to exhibit antibacterial activity against Staphylococcus aureus and Escherichia coli.

Safety and Hazards

The safety information available indicates that “5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine” is a warning hazard. It has hazard statements H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

properties

IUPAC Name |

5-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h4,6H,2-3,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BENBACKRAYKPOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCNC2=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609395 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1150617-48-3 | |

| Record name | 5-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

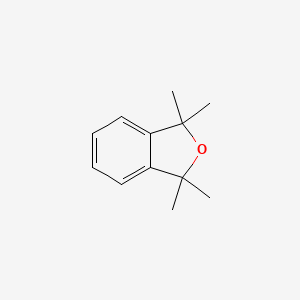

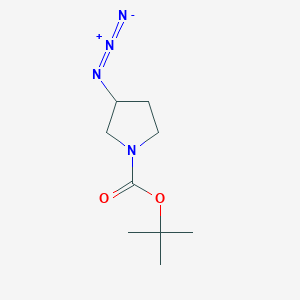

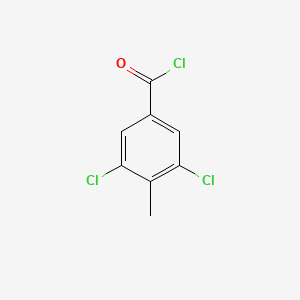

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)